molecular formula C8H9BO4 B581203 (4-Formyl-2-methoxyphenyl)boronic acid CAS No. 1028479-47-1

(4-Formyl-2-methoxyphenyl)boronic acid

Cat. No. B581203
CAS RN: 1028479-47-1
M. Wt: 179.966
InChI Key: PQECZCKVUFXDGP-UHFFFAOYSA-N
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Description

“(4-Formyl-2-methoxyphenyl)boronic acid” is a chemical compound with the molecular formula C8H9BO4 . It has an average mass of 179.966 Da and a monoisotopic mass of 180.059387 Da . This compound is used as a reagent in the total synthesis of laetevirenol A via intramolecular Friedel-Crafts alkylation .


Synthesis Analysis

The synthesis of “(4-Formyl-2-methoxyphenyl)boronic acid” involves various protocols. One such protocol is the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This method has been applied to methoxy protected (−)-Δ8-THC and cholesterol .


Molecular Structure Analysis

The molecular structure of “(4-Formyl-2-methoxyphenyl)boronic acid” can be represented by the formula CHBO . The compound has an average mass of 179.966 Da and a monoisotopic mass of 180.059387 Da .


Chemical Reactions Analysis

“(4-Formyl-2-methoxyphenyl)boronic acid” is involved in various chemical reactions. For instance, it is used in Suzuki-Miyaura cross-coupling reactions for the synthesis of heterobiaryls . It is also a reactant in the preparation of indenamines by cationic palladium complex-catalyzed tandem annulation with alkynes .


Physical And Chemical Properties Analysis

“(4-Formyl-2-methoxyphenyl)boronic acid” is a solid compound with a molecular weight of 179.97 . It is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound plays a significant role in the Suzuki–Miyaura (SM) cross-coupling, which is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Sensing Applications

Boronic acids, including “(4-Formyl-2-methoxyphenyl)boronic acid”, are increasingly utilized in various sensing applications . The interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in both homogeneous assays and heterogeneous detection .

Materials Science

In materials science, “(4-Formyl-2-methoxyphenyl)boronic acid” can be used to synthesize functional polymers, especially those requiring specific optical, electrical, or mechanical properties . It can serve as a precursor to ionic liquids, which have wide applications in catalysis, electrochemistry, and materials science .

Biochemical Tools

Boronic acids are used as biochemical tools for various purposes, including the interference in signaling pathways, enzyme inhibition, and cell delivery systems . They play a crucial role in carbohydrate chemistry and glycobiology, especially in the areas of analysis, separation, protection, and activation .

Therapeutics and Separation Technologies

Boronic acids, including “(4-Formyl-2-methoxyphenyl)boronic acid”, are used in therapeutics and separation technologies . They are employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .

Synthetic Receptors for Low Molecular Compounds

The interaction of boronic acids with proteins, their manipulation, and cell labeling is an area of particular growth . Boronic acids are also used for electrophoresis of glycated molecules .

Mechanism of Action

The mechanism of action of “(4-Formyl-2-methoxyphenyl)boronic acid” involves its use as a reagent in various chemical reactions. For example, it is used in the catalytic protodeboronation of pinacol boronic esters, which allows for formal anti-Markovnikov alkene hydromethylation .

Safety and Hazards

“(4-Formyl-2-methoxyphenyl)boronic acid” is considered hazardous. It is harmful if swallowed and can cause skin corrosion or irritation . It can also cause serious eye damage or eye irritation . Specific target organ toxicity can occur after a single exposure, with the respiratory system being the target organ .

Future Directions

The future directions of “(4-Formyl-2-methoxyphenyl)boronic acid” involve its continued use in various chemical reactions. For instance, it can be used in the Suzuki-Miyaura cross-coupling reactions for the synthesis of heterobiaryls . It can also be used in the preparation of indenamines by cationic palladium complex-catalyzed tandem annulation with alkynes .

properties

IUPAC Name

(4-formyl-2-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO4/c1-13-8-4-6(5-10)2-3-7(8)9(11)12/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQECZCKVUFXDGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50726920
Record name (4-Formyl-2-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1028479-47-1
Record name (4-Formyl-2-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Formyl-2-methoxyphenylboronic acid
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